molecular formula C6H9N3 B3060884 {[(2E)-piperidin-2-ylidene]amino}formonitrile CAS No. 97482-06-9

{[(2E)-piperidin-2-ylidene]amino}formonitrile

Cat. No.: B3060884
CAS No.: 97482-06-9
M. Wt: 123.16 g/mol
InChI Key: IBGVRGOSGHSTKP-UHFFFAOYSA-N
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Description

{[(2E)-Piperidin-2-ylidene]amino}formonitrile (CAS 97482-06-9) is a specialized piperidine derivative with the molecular formula C 6 H 9 N 3 and a molecular weight of 123.16 g/mol. This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Piperidine rings are a fundamental scaffold in drug discovery, found in more than twenty classes of pharmaceuticals. They are pivotal for designing molecules with potential neurological and psychiatric activity . As a piperidine derivative, this compound is of significant interest for researchers developing new therapeutic agents, particularly for applications in central nervous system (CNS) disorders . The 4-piperidone and related heterocyclic scaffolds, which share structural similarities with this compound, are actively investigated for their diverse biological properties, making them crucial motifs in the development of novel bioactive molecules . Applications: • A key building block for the synthesis of complex piperidine derivatives . • A valuable intermediate in pharmaceutical research for the development of potential therapeutics . • Used in methodological studies for the construction of nitrogen-containing heterocycles . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2,3,4,5-tetrahydropyridin-6-ylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-5-9-6-3-1-2-4-8-6/h1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGVRGOSGHSTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70242995
Record name Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97482-06-9
Record name Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097482069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2E)-piperidin-2-ylidene]amino}formonitrile typically involves the reaction of piperidine derivatives with formonitrile under specific conditions. One common method involves the use of a nickel catalyst to facilitate the reaction. The reaction conditions often include mild temperatures and the presence of an aromatic substituent to enhance regioselectivity .

Industrial Production Methods

Industrial production of {[(2E)-piperidin-2-ylidene]amino}formonitrile may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

{[(2E)-piperidin-2-ylidene]amino}formonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction may yield piperidines.

Scientific Research Applications

{[(2E)-piperidin-2-ylidene]amino}formonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(2E)-piperidin-2-ylidene]amino}formonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares {[(2E)-piperidin-2-ylidene]amino}formonitrile with structurally related cyanamide derivatives, focusing on molecular features, functional groups, and biological activities.

Structural Analogues with Varying Heterocycles

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Notable Properties/Applications Evidence IDs
{[(2E)-Piperidin-2-ylidene]amino}formonitrile C₆H₉N₃ (inferred) ~136.17 (estimated) Six-membered piperidine ring, E-configuration imino group, nitrile Potential insecticidal activity (inferred from neonicotinoid analogs)
{[(2E)-Pyrrolidin-2-ylidene]amino}formonitrile C₅H₇N₃ (inferred) ~121.13 (estimated) Five-membered pyrrolidine ring, E-configuration Smaller ring size may reduce steric hindrance; unconfirmed bioactivity
({3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile C₁₀H₉ClN₄S 252.72 Thiazolidine ring, chloropyridinylmethyl substituent Neonicotinoid insecticide (e.g., Thiacloprid analog); LC₅₀ = 3.92 (rainbow trout)
(2E)-(2-Fluorophenyl)sulfonylacetonitrile C₁₃H₁₃FN₂O₂S 280.32 Piperidine ring, fluorophenylsulfonyl group Electron-withdrawing sulfonyl group; research use (non-biological)
({[1,3]Thiazolo[5,4-b]pyridin-2-yl}amino)formonitrile C₇H₄N₄S 176.20 Fused thiazole-pyridine ring, unsaturated system Increased aromaticity; potential stability in organic solvents

Functional Group Variations

  • Nitrile Position and Substituents: The target compound’s nitrile is directly attached to the imino group, while analogs like [(4-hydroxy-3-methylphenyl)sulfanyl]formonitrile () feature a thiocyanate (–SC≡N) group. The sulfonyl (–SO₂–) group in (2E)-(2-fluorophenyl)sulfonylacetonitrile () introduces strong electron-withdrawing effects, which may stabilize the nitrile group during reactions .
  • Ring Systems: Piperidine vs. Pyrrolidine: The six-membered piperidine ring likely offers greater conformational flexibility than the five-membered pyrrolidine analog, influencing binding to biological targets (e.g., insect nicotinic acetylcholine receptors) . Thiazolidine vs.

Biological Activity

{[(2E)-piperidin-2-ylidene]amino}formonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Synthesis

The synthesis of {[(2E)-piperidin-2-ylidene]amino}formonitrile typically involves the reaction of piperidine derivatives with formonitrile under controlled conditions. The method can vary based on the desired purity and yield, but common techniques include refluxing in organic solvents and using catalysts to enhance reaction rates.

Antimicrobial Properties

Research indicates that compounds with a piperidine core exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.

Anti-inflammatory Effects

Compounds similar to {[(2E)-piperidin-2-ylidene]amino}formonitrile have demonstrated anti-inflammatory properties. Studies have shown that piperidine derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of piperidine derivatives has been extensively studied. For example, certain analogs have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . The structure-activity relationship (SAR) studies highlight that modifications in the piperidine ring can enhance potency against various cancer cell lines.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized piperidine derivatives, including {[(2E)-piperidin-2-ylidene]amino}formonitrile. The results indicated moderate to strong activity against multiple bacterial strains, with a notable inhibition zone observed for Escherichia coli .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays were conducted to assess the anti-inflammatory effects of {[(2E)-piperidin-2-ylidene]amino}formonitrile. The compound was shown to significantly reduce nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent .

Research Findings

Activity Effectiveness Mechanism
AntimicrobialModerate to strongDisruption of cell wall synthesis
Anti-inflammatorySignificant reductionInhibition of nitric oxide production
AnticancerInduction of apoptosisActivation of apoptotic signaling pathways

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing {[(2E)-piperidin-2-ylidene]amino}formonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via one-pot methods involving sulfonylation and cyclization. For example, analogous derivatives like (2E,Z)-(2-fluoro-4-methylphenyl)sulfonylacetonitrile were synthesized with yields up to 94% using optimized stoichiometry and reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Key parameters include temperature control (60–80°C), reaction time (6–12 hours), and the use of Lewis acid catalysts. LC/MS and NMR are critical for confirming intermediate formation.

Q. Which spectroscopic techniques are most reliable for characterizing {[(2E)-piperidin-2-ylidene]amino}formonitrile and resolving tautomeric ambiguities?

  • Methodological Answer :

  • LC/MS : Confirms molecular weight (e.g., observed [M+H]⁺ at m/z 294.2 vs. calculated 294.35 for related compounds) .
  • NMR : ¹H and ¹³C NMR identify tautomeric forms (e.g., E/Z isomerism via coupling constants in piperidine ring protons). X-ray crystallography (as used for (Z)-(1,3-thiazinan-2-ylideneamino)formonitrile derivatives) resolves structural ambiguities .
  • IR : Detects functional groups like C≡N (sharp ~2200 cm⁻¹) and NH stretches .

Advanced Research Questions

Q. How do microbial degradation pathways affect the environmental persistence of {[(2E)-piperidin-2-ylidene]amino}formonitrile?

  • Methodological Answer : Microbial degradation involves enzymatic oxidation and hydrolysis. For example, thiourea derivatives are metabolized to form intermediates like (((2Z)-3-((6-chloropyridin-3-yl)methyl)-1-oxo-1λ⁴,3-thiazolidin-2-ylidene)amino)formonitrile (Th-6), followed by nitrile reduction to yield amine derivatives (Th-3) and eventual mineralization . Researchers should employ LC-HRMS and isotopic tracing to map degradation pathways in soil/water systems.

Q. What computational strategies (e.g., QSAR, QMMM) predict the reactivity of {[(2E)-piperidin-2-ylidene]amino}formonitrile in phosphorylated ligand synthesis?

  • Methodological Answer : Quantum mechanics/molecular mechanics (QMMM) models simulate nucleophilic substitution at the nitrile group. For phosphorylated derivatives like [dimethylamino(ethoxy)phosphoryl]formonitrile, density functional theory (DFT) calculates transition-state energies for reactions with purine bases . Parameters include bond dissociation energies (C≡N vs. P=O) and solvent effects (dielectric constant).

Q. How can contradictions in reaction yields or spectroscopic data across studies be systematically addressed?

  • Methodological Answer :

  • Yield Discrepancies : Compare catalyst systems (e.g., Pd/C vs. Lewis acids) and purity of starting materials. For example, sulfonylation yields vary from 76% to 94% depending on substituent electronic effects .
  • Spectroscopic Conflicts : Cross-validate with high-resolution techniques (e.g., single-crystal XRD vs. NMR) and replicate experiments under standardized conditions. Peer-reviewed structural data (e.g., Acta Crystallographica reports) should be prioritized .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[(2E)-piperidin-2-ylidene]amino}formonitrile
Reactant of Route 2
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{[(2E)-piperidin-2-ylidene]amino}formonitrile

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